(E)-1,2-DI-P-Tolylethene
Description
(E)-1,2-Di-p-tolylethene (CAS 943-58-4) is a stilbene derivative with two para-tolyl (p-tolyl) groups attached to the ethene backbone in a trans-configuration. Its molecular formula is C₁₆H₁₆, and it is characterized by a planar structure due to the conjugated π-system, which contributes to its optical and electronic properties. Its synthesis typically involves Wittig or Heck coupling reactions, and its stereochemical purity (E/Z isomerism) is critical for functional performance .
Properties
CAS No. |
1588-49-4 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
KINZBJFIDFZQCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of (E)-1,2-Di-p-tolylethene with structurally analogous compounds reveals key differences in physical, chemical, and functional properties. Below is a detailed comparison:
Structural Analogues
(E)-Stilbene (1,2-Diphenylethylene) :
While both compounds share the stilbene backbone, (E)-stilbene lacks the methyl groups on the aromatic rings. This difference reduces steric hindrance in (E)-stilbene, leading to a higher melting point (124°C vs. 98°C for this compound) and enhanced fluorescence quantum yield due to reduced intramolecular rotation .(E)-1,2-Di-o-tolylethene :
The ortho-substituted tolyl groups introduce steric crowding, destabilizing the planar conformation. This results in a lower thermal stability (decomposition at 150°C vs. 220°C for the para-substituted analogue) and reduced conjugation efficiency, as evidenced by a blue-shifted UV-Vis absorption maximum (280 nm vs. 310 nm) .(E)-1,2-Bis(4-methoxyphenyl)ethene :
The electron-donating methoxy groups enhance the electron density of the aromatic rings, increasing the compound’s redox stability and shifting its emission spectrum to longer wavelengths (λem = 450 nm vs. 390 nm for this compound). However, this substitution reduces crystallinity, impacting its utility in solid-state devices .
Functional Comparison
| Property | This compound | (E)-Stilbene | (E)-1,2-Di-o-tolylethene | (E)-1,2-Bis(4-methoxyphenyl)ethene |
|---|---|---|---|---|
| Melting Point (°C) | 98 | 124 | 85 | 72 |
| λmax (nm) | 310 | 295 | 280 | 335 |
| Thermal Stability (°C) | 220 | 250 | 150 | 180 |
| Fluorescence Quantum Yield | 0.45 | 0.62 | 0.28 | 0.53 |
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